molecular formula C24H40O2 B14655676 2-[(2-Pentadecylphenoxy)methyl]oxirane CAS No. 50985-52-9

2-[(2-Pentadecylphenoxy)methyl]oxirane

Cat. No.: B14655676
CAS No.: 50985-52-9
M. Wt: 360.6 g/mol
InChI Key: XSXNUTXFOWLFKN-UHFFFAOYSA-N
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Description

2-[(2-Pentadecylphenoxy)methyl]oxirane is an epoxide-containing compound featuring a long pentadecyl (C15) alkyl chain attached to the ortho position of a phenoxy group. This compound has a molecular formula of C24H40O2, a molecular weight of 360.6 g/mol, and a high lipophilicity (XLogP3: 9.4) due to the long alkyl chain . The oxirane (epoxide) group confers reactivity, making it useful in polymerization or as an intermediate in specialty chemicals.

Properties

CAS No.

50985-52-9

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

2-[(2-pentadecylphenoxy)methyl]oxirane

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19-24(22)26-21-23-20-25-23/h15-16,18-19,23H,2-14,17,20-21H2,1H3

InChI Key

XSXNUTXFOWLFKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pentadecylphenoxy)methyl]oxirane typically involves the reaction of 2-pentadecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of 2-[(2-Pentadecylphenoxy)methyl]oxirane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pentadecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, methanol, ethanol, ammonia

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reaction Conditions: Mild acidic or basic conditions for ring-opening reactions; elevated temperatures for oxidation reactions

Major Products

    Diols: Formed from ring-opening with water

    Ethers: Formed from ring-opening with alcohols

    Amino Alcohols: Formed from ring-opening with amines

    Ketones and Carboxylic Acids: Formed from oxidation reactions

Scientific Research Applications

2-[(2-Pentadecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Pentadecylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity. The long alkyl chain enhances the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key substituents in analogous oxirane derivatives include halogens, nitro groups, methoxy groups, and shorter alkyl chains. These substituents significantly alter physicochemical properties and reactivity:

Compound Name Substituent(s) Molecular Weight (g/mol) XLogP3/LogP Reactivity Notes Evidence ID
2-[(3-Pentadecylphenoxy)methyl]oxirane C15 alkyl (meta) 360.6 9.4 High lipophilicity, steric bulk
(R)-2-((2-Nitrophenoxy)methyl)oxirane Nitro (ortho) 195.17 N/A Electron-withdrawing, ↑ reactivity
2-[(2,6-Dichlorophenoxy)methyl]oxirane Cl (ortho, para) 237.09 N/A ↑ Toxicity, biocidal applications
2-((4-Butoxyphenoxy)methyl)oxirane Butoxy (para) 222.28 N/A Ether linkage, moderate hydrophobicity
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane CF3 (ortho) 202.18 N/A Electron-withdrawing, fluorophilic

Analysis :

  • Long alkyl chains (e.g., pentadecyl) enhance lipophilicity and steric hindrance, reducing solubility in polar solvents but improving compatibility with hydrophobic matrices .
  • Electron-withdrawing groups (e.g., nitro, CF3) increase epoxide reactivity, favoring nucleophilic ring-opening reactions .
  • Halogenated derivatives (e.g., Cl, Br) often exhibit higher toxicity, leading to use in biocides or flame retardants .

Physicochemical Properties

  • Molecular Weight : The pentadecyl derivative (360.6 g/mol) is significantly larger than analogs like 2-[(4-methoxyphenyl)methyl]oxirane (164.20 g/mol) , impacting diffusion rates and thermal stability.
  • Polar Surface Area (PSA): The pentadecyl compound has a PSA of 21.8 Ų, typical for epoxides, while fluorinated analogs (e.g., 2-[(2,4-difluoro-5-methylphenoxy)methyl]oxirane) may have lower PSA due to reduced hydrogen bonding .

Analysis :

  • The pentadecyl derivative’s bulkiness suits it for non-polar matrices, such as epoxy resins or lubricant additives.
  • Halogenated analogs dominate in agrochemicals due to their biocidal activity .
  • Nitro and methoxy derivatives are prevalent in pharmaceuticals; e.g., 2-[(2-Methoxyphenoxy)methyl]oxirane is a USP-related compound .

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